

The Role of Sirpiglenastat in Remodeling the Tumor Microenvironment: A Technical Guide

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Compound of Interest

Compound Name: Sirpiglenastat

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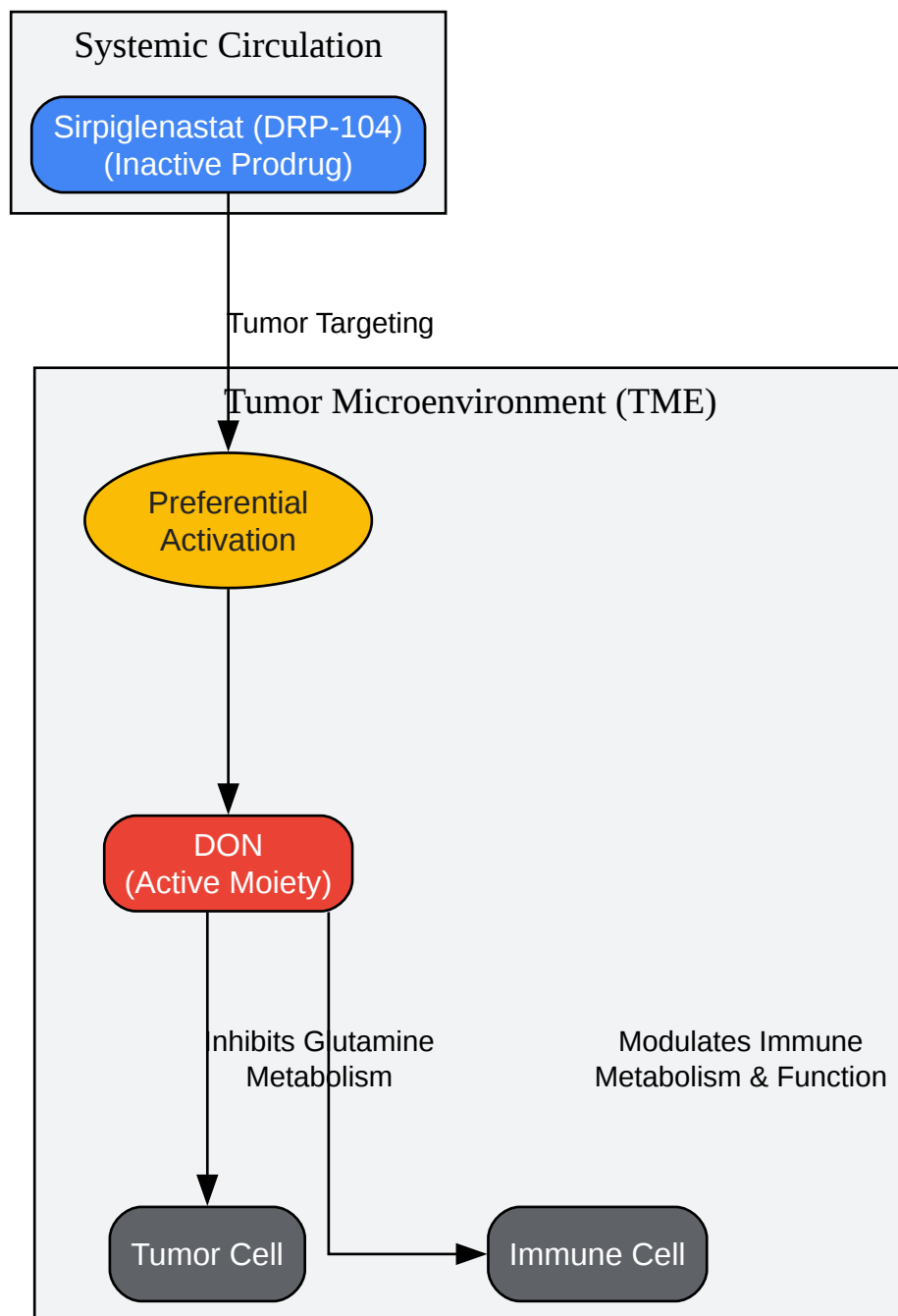
Executive Summary

The tumor microenvironment (TME) presents a formidable barrier to effective cancer therapy, fostering tumor growth, angiogenesis, and immune evasion. A key metabolic feature of many aggressive cancers is their addiction to glutamine, an amino acid crucial for biosynthesis and energy production. This voracious consumption of glutamine by cancer cells depletes it from the TME, impairing the function of anti-tumor immune cells. **Sirpiglenastat** (DRP-104) is an investigational, first-in-class, tumor-targeted prodrug of the broad-acting glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON).^{[1][2][3]} By inhibiting multiple key glutamine-utilizing enzymes, **Sirpiglenastat** enacts a dual anti-cancer strategy: it directly targets tumor cell metabolism while profoundly remodeling the TME from an immunosuppressive to an immune-active state. This guide provides an in-depth technical overview of the mechanisms, preclinical data, and experimental methodologies related to **Sirpiglenastat**'s role in TME remodeling.

Mechanism of Action: Tumor-Targeted Glutamine Antagonism

Sirpiglenastat is an inactive prodrug designed for preferential activation within the tumor.^{[2][4]} This design mitigates the systemic toxicity that limited the clinical development of its active moiety, DON. Once in the tumor, **Sirpiglenastat** is converted to DON, which acts as an irreversible, covalent inhibitor of at least 10 key enzymes that utilize glutamine as a substrate.

This broad antagonism disrupts numerous metabolic pathways essential for the survival and proliferation of cancer cells.



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Caption: **Sirpiglenastat** is preferentially activated to DON within the TME.

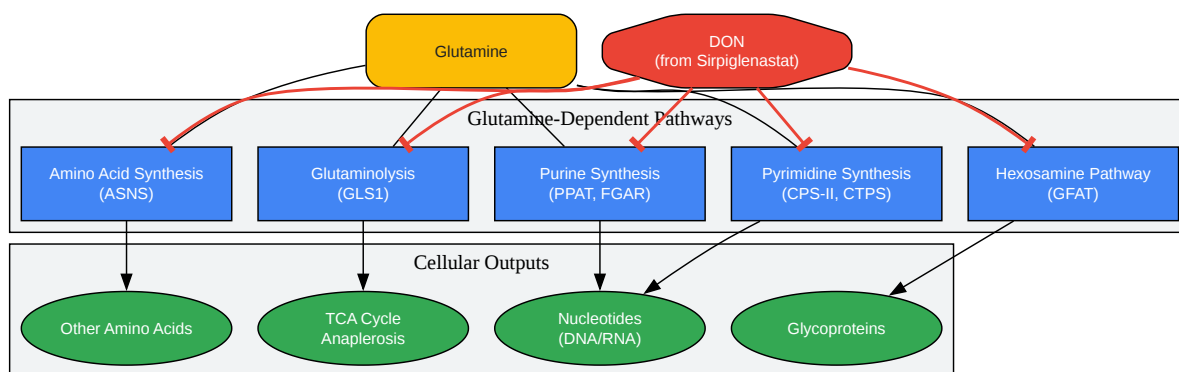
By blocking these enzymes, **Sirpiglenastat** simultaneously induces direct tumor cell cytotoxicity and initiates a cascade of changes within the TME, shifting the balance from immunosuppression to robust anti-tumor immunity.

Direct Anti-Tumor Effects via Metabolic Disruption

Cancer cells rely on glutamine for the synthesis of nucleotides (purines and pyrimidines), non-essential amino acids, and hexosamines, and for replenishing the TCA cycle. The active metabolite DON broadly inhibits the enzymes responsible for these pathways, including:

- Glutaminase (GLS1): Blocks the conversion of glutamine to glutamate.
- Amidotransferases in Nucleotide Synthesis: Inhibits enzymes like PPAT, FGAR, CPS-II, and CTPS, crippling de novo purine and pyrimidine biosynthesis.
- Other Key Enzymes: Affects NADSYN (coenzyme synthesis), ASNS (amino acid synthesis), and GFAT (hexosamine biosynthesis).

This comprehensive metabolic attack leads to the induction of apoptosis in glutamine-addicted tumor cells and significant tumor growth inhibition, as demonstrated in various preclinical models.



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Caption: DON broadly inhibits key glutamine-utilizing enzymes.

Remodeling the Tumor Microenvironment

Sirpiglenastat's most profound effects are observed in its comprehensive remodeling of the TME. By alleviating the metabolic competition for glutamine and altering the secretome of tumor cells, it transforms an immune-hostile environment into one that supports a potent anti-tumor immune response.

Metabolic Reprogramming of the TME

Metabolomic profiling of tumors treated with **Sirpiglenastat** reveals a significant shift away from an immunosuppressive metabolic landscape. Key changes include:

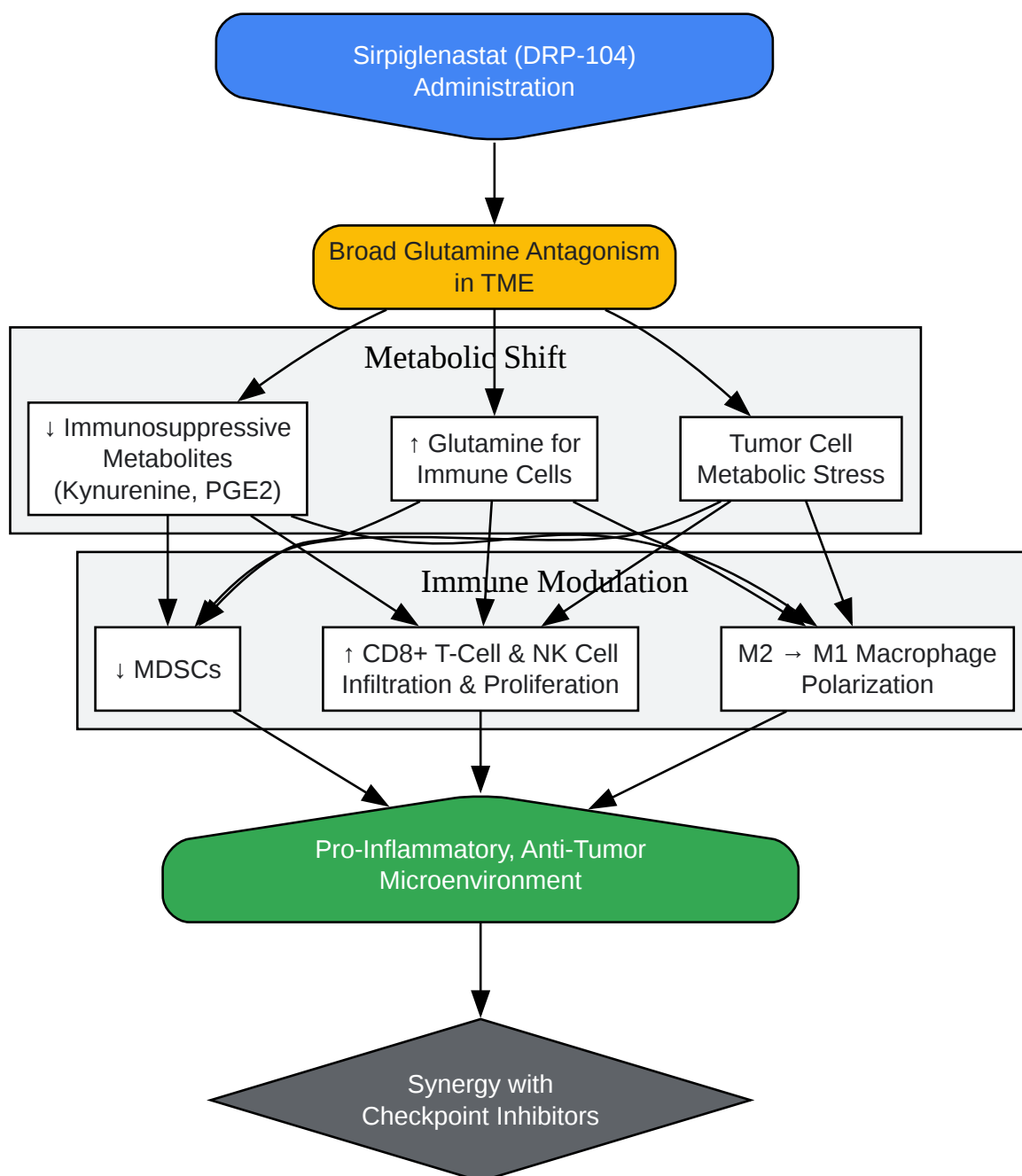
- **Decreased Immunosuppressive Metabolites:** Treatment leads to a marked reduction in kynurenine (a product of tryptophan catabolism known to inhibit T-cell function), prostaglandin E2 (PGE2), and adenosine, all of which contribute to immune suppression.
- **Altered Nutrient Availability:** By inhibiting glutamine consumption by tumor cells, **Sirpiglenastat** increases its availability for immune cells, which is critical for their activation and function.

Enhancement of Anti-Tumor Immune Infiltration and Function

Flow cytometry and gene expression analyses of tumors from **Sirpiglenastat**-treated animals consistently show a dramatic influx and activation of effector immune cells.

- **Increased Effector Cells:** Treatment significantly increases the infiltration of tumor-infiltrating leukocytes (TILs), particularly CD8+ cytotoxic T-cells, NK cells, and NKT cells.
- **Enhanced T-Cell Proliferation and Reduced Exhaustion:** Infiltrating CD8+ T-cells exhibit higher levels of the proliferation marker Ki67 and show reduced signs of exhaustion. Gene expression profiling confirms a decrease in T-cell exhaustion-related genes.

- Macrophage Polarization: **Sirpiglenastat** promotes the polarization of tumor-associated macrophages (TAMs) from the immunosuppressive M2 phenotype towards the anti-tumor M1 phenotype.
- Reduction of Suppressive Cells: A decrease in myeloid-derived suppressor cells (MDSCs) is observed in the TME following treatment.



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Caption: **Sirpiglenastat** remodels the TME via metabolic and immune shifts.

Modulation of Cytokine Profile

Sirpiglenastat treatment alters the cytokine milieu within the TME, reducing factors that promote tumor growth and creating a pro-inflammatory environment. In the CT26 tumor model, **Sirpiglenastat** monotherapy decreased pro-tumorigenic cytokines such as KC (IL-8), IL-6, MCP-1, and VEGF. When combined with anti-PD-1 therapy, a significant increase in the key anti-tumor cytokine IFN- γ was observed.

Quantitative Preclinical Data

The anti-tumor efficacy and TME-remodeling effects of **Sirpiglenastat** have been quantified in multiple syngeneic mouse models.

Table 1: Single-Agent & Combination Therapy Efficacy

Tumor Model	Mouse Strain	Treatment & Dose (s.c.)	Outcome	Source
MC38 Colon	C57BL/6	DRP-104 (0.5 to 1.4 mg/kg)	96% to 101% TGI	
MC38 Colon	C57BL/6	Vehicle Control	Median Survival: 13 days	
MC38 Colon	C57BL/6	DRP-104 (0.5 to 1.4 mg/kg)	Median Survival: 31-38 days	
CT26 Colon	BALB/c	DRP-104 (0.5 mg/kg, q.d. x5)	90% TGI at Day 12	
CT26 Colon	BALB/c	DRP-104 (0.5 mg/kg)	Median Survival: 36 days	
H22 HCC	BALB/c	DRP-104 + anti-PD-L1 Ab	Median Survival: 76.5-94 days	
H22 HCC	BALB/c	Vehicle / anti-PD-L1 Ab alone	Median Survival: 27.5 / 29.5 days	

Table 2: Immunophenotyping Changes in MC38 Tumors

(Data represents changes following treatment with DRP-104 at 0.5 or 1.4 mg/kg for 5 days)

Immune Cell Population / Marker	Change vs. Vehicle	Significance	Source
Tumor Infiltrating Leukocytes (TILs - CD45+)	Increased	p < 0.001	
CD3+ T-Cells	Increased	p < 0.001	
CD8+ T-Cells	Increased	p < 0.001	
Ki67+ in CD8+ T-Cells	Increased	p < 0.001	
NK Cells (NK1.1+ CD335+)	Increased	p < 0.05	
M1/M2 Macrophage Ratio	Significantly Increased	p < 0.001	
PD-L1+ on Tumor Cells	Decreased	p < 0.01	

Synergy with Immune Checkpoint Inhibitors

The TME remodeling induced by **Sirpigenastat**, particularly the influx of activated T-cells and the reduction of immunosuppressive factors, creates a favorable environment for immune checkpoint inhibitors (ICIs). Preclinical studies show strong synergy when **Sirpigenastat** is combined with anti-PD-1/PD-L1, anti-CTLA-4, and anti-TIGIT antibodies. This combination leads to improved tumor control, significantly enhanced survival, and the establishment of long-term durable cures and immune memory.

Clinical Development

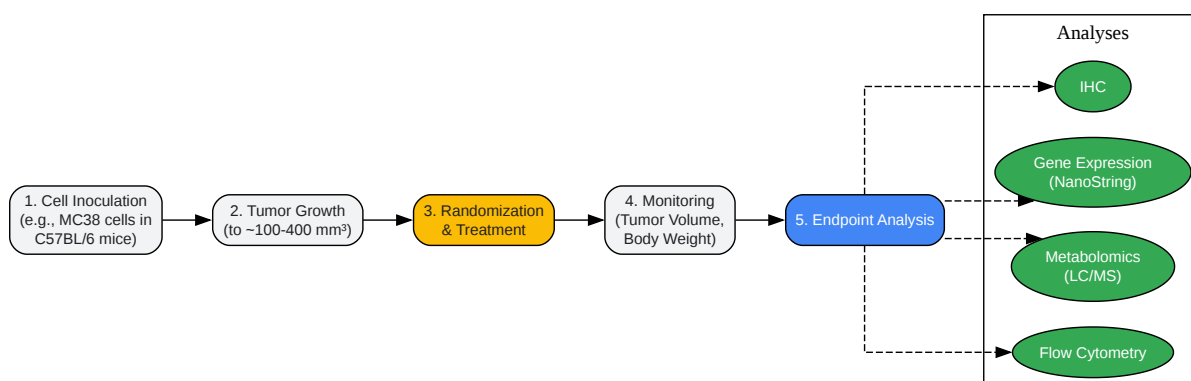
Sirpigenastat (DRP-104) is currently being evaluated in a Phase 1/2a first-in-human clinical trial (NCT04471415) as a single agent and in combination with the anti-PD-L1 antibody atezolizumab in patients with advanced solid tumors. The study is particularly focused on

patient populations with tumors harboring genetic mutations (e.g., KEAP1, NFE2L2, STK11) that are known to drive glutamine addiction.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following protocols are summarized from published studies.

In Vivo Syngeneic Tumor Models



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